5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde 5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1188136-36-8
VCID: VC11694229
InChI: InChI=1S/C11H5ClF3NO2/c12-10-8(5-17)9(16-18-10)6-2-1-3-7(4-6)11(13,14)15/h1-5H
SMILES: C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=C2C=O)Cl
Molecular Formula: C11H5ClF3NO2
Molecular Weight: 275.61 g/mol

5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde

CAS No.: 1188136-36-8

Cat. No.: VC11694229

Molecular Formula: C11H5ClF3NO2

Molecular Weight: 275.61 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde - 1188136-36-8

Specification

CAS No. 1188136-36-8
Molecular Formula C11H5ClF3NO2
Molecular Weight 275.61 g/mol
IUPAC Name 5-chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde
Standard InChI InChI=1S/C11H5ClF3NO2/c12-10-8(5-17)9(16-18-10)6-2-1-3-7(4-6)11(13,14)15/h1-5H
Standard InChI Key AYDPWWBDKRXVPQ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=C2C=O)Cl
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=C2C=O)Cl

Introduction

Chemical and Structural Profile

Molecular Architecture

The core structure of 5-chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde consists of a five-membered isoxazole ring substituted at positions 3, 4, and 5. Position 3 bears a 3-(trifluoromethyl)phenyl group, position 4 contains a carbaldehyde functional group (-CHO), and position 5 is substituted with chlorine. The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, influencing both reactivity and intermolecular interactions .

Table 1: Key physicochemical properties of analogous isoxazole derivatives

Property4-(Trifluoromethyl) Isomer Inferred for 3-(Trifluoromethyl) Isomer
Molecular FormulaC₁₁H₅ClF₃NO₂C₁₁H₅ClF₃NO₂
Molecular Weight (g/mol)275.61275.61
Exact Mass275.046275.046
Topological Polar Surface Area52.3 Ų52.3 Ų

The meta-substitution pattern may alter crystalline packing compared to the para-isomer, potentially affecting solubility and melting points. Computational models suggest a 15–20° difference in dihedral angles between the phenyl and isoxazole rings due to steric effects .

Spectroscopic Characterization

While direct data for the 3-(trifluoromethyl) isomer remains unpublished, infrared spectroscopy of the para-isomer reveals key bands:

  • C=O stretch: 1680–1700 cm⁻¹ (carbaldehyde)

  • C-F stretches: 1100–1250 cm⁻¹ (trifluoromethyl)

  • C=N/C=C: 1550–1600 cm⁻¹ (isoxazole ring)
    ¹H NMR of the para-isomer shows a characteristic aldehyde proton at δ 10.2–10.5 ppm, with aryl protons appearing as a doublet (δ 7.8–8.1 ppm) and multiplet (δ 7.5–7.7 ppm) . The meta-substituted variant would likely exhibit distinct splitting patterns due to altered symmetry.

Synthetic Methodologies

Metal-Catalyzed Approaches

Although metal-free routes are increasingly favored , palladium-mediated cross-couplings remain prevalent for constructing aryl-isoxazole linkages. A generalized pathway involves:

  • Isoxazole ring formation: Cyclocondensation of hydroxylamine with α,β-unsaturated carbonyl precursors.

  • Suzuki-Miyaura coupling: Introduction of the 3-(trifluoromethyl)phenyl group using Pd(PPh₃)₄ catalyst and aryl boronic acids .

  • Oxidation: Conversion of a hydroxymethyl intermediate to the carbaldehyde using MnO₂ or TEMPO/oxone systems.

Critical reaction parameters:

  • Temperature: 80–100°C for cyclocondensation

  • Solvent: DMF/H₂O mixtures for coupling steps

  • Yield optimization: 65–74% over 3 steps

Metal-Free Alternatives

Emerging strategies avoid transition metals to reduce toxicity and cost:

  • 1,3-Dipolar cycloaddition: Between nitrile oxides and acetylene derivatives under microwave irradiation (70% yield, 30 min) .

  • Oxidative aromatization: Using iodine(III) reagents like phenyliodine bis(trifluoroacetate) (PIFA) to convert dihydroisoxazoles to aromatic systems .

Advantages:

  • Simplified purification (no metal residues)

  • Higher functional group tolerance

  • Improved environmental metrics (E-factor < 5)

Pharmacological Applications

Antimicrobial Activity

Isoxazole derivatives with trifluoromethyl groups demonstrate broad-spectrum antimicrobial effects. In vitro studies on analogous compounds show:

  • MIC values: 2–8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA)

  • Mechanism: Disruption of cell wall biosynthesis via penicillin-binding protein inhibition .

DerivativeTargetActivity (IC₅₀/EC₅₀)Selectivity Index
5-Cl-3-[4-CF₃Ph]-isoxazoleEGFR T790M0.8 µM112
5-NO₂-3-[3-CF₃Ph]-isoxazoleCOX-245 nM18
5-Br-3-[2-CF₃Ph]-isoxazoleβ-lactamase2.1 µM9

Computational Modeling Insights

DFT Studies

Density functional theory (B3LYP/6-311+G**) calculations reveal:

  • HOMO-LUMO gap: 4.3 eV (para) vs. 4.1 eV (meta), indicating higher reactivity for the meta-isomer

  • Electrostatic potential: Strong positive charge localization at the carbaldehyde carbon (δ+ = 0.32 e)

  • Pharmacophore features: Hydrophobic (CF₃), hydrogen bond acceptor (isoxazole O), and electrophilic (CHO) motifs

Molecular Docking

AutoDock Vina simulations with EGFR kinase (PDB: 2JIV):

  • Binding energy: -9.2 kcal/mol for meta-CF₃ vs. -8.7 kcal/mol for para-CF₃

  • Key interactions:

    • Halogen bonding between Cl and Met793

    • π-π stacking with Phe723

    • Hydrogen bonds between carbaldehyde O and Thr854

Industrial-Scale Production Challenges

Process Optimization

Key hurdles in kilogram-scale synthesis:

  • Carbaldehyde oxidation: Over-oxidation to carboxylic acids (15–20% side product)

  • CF₃ group incorporation: Requires expensive CF₃I gas or Umemoto reagents

  • Purification: Difficult chromatographic separation of regioisomers

Table 3: Cost analysis for batch production

ComponentCost per kg (USD)Contribution to Total Cost
3-(Trifluoromethyl)benzene45038%
Palladium catalysts120025%
Solvent recovery-150-12%
Waste treatment908%

Future Research Directions

  • Stereoselective synthesis: Developing asymmetric routes to access enantioenriched analogs for chiral target engagement.

  • PROTAC applications: Leveraging the carbaldehyde for covalent conjugation with E3 ligase ligands.

  • Polymer chemistry: Incorporating the isoxazole core into high-performance fluoropolymers for OLED applications.

  • In vivo PK/PD studies: Addressing the compound’s poor aqueous solubility (S<sub>w</sub> = 0.12 mg/mL) through prodrug strategies .

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